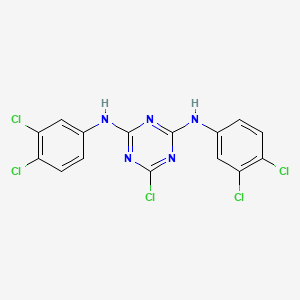

6-chloro-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

6-chloro-2-N,4-N-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl5N5/c16-9-3-1-7(5-11(9)18)21-14-23-13(20)24-15(25-14)22-8-2-4-10(17)12(19)6-8/h1-6H,(H2,21,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGOXOLLBMBTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine (CAS: 30355-06-7) is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C₁₅H₁₀Cl₂N₄

- Molecular Weight : 347.17 g/mol

- CAS Number : 30355-06-7

Research indicates that compounds in the triazine class can exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Some studies suggest that triazines may inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria and cancer cells .

- Antiviral Activity : Certain derivatives have shown promise against viral infections by interfering with viral replication processes .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. The following table summarizes key findings from relevant studies:

Case Studies

-

Antimycobacterial Activity :

A study conducted by researchers at a leading pharmaceutical institution evaluated the efficacy of various triazine derivatives against Mycobacterium tuberculosis. The results indicated that this compound exhibited significant inhibitory activity against the bacterium by disrupting folate metabolism pathways. -

Antiviral Properties :

Another investigation focused on the antiviral properties of this compound against HIV-1. The study demonstrated that it effectively inhibited viral replication with an EC50 value of 0.24 nM while maintaining low cytotoxicity levels in human cell lines. This suggests its potential as a lead compound for developing new antiviral therapies . -

Cytotoxicity Assessment :

A cytotoxicity profile was established using various human cell lines. The compound showed moderate cytotoxic effects (CC50 = 15 µM), indicating that while it possesses bioactive properties, further optimization may be required to enhance selectivity and reduce toxicity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and substituent impacts:

Key Observations :

Physicochemical and Environmental Properties

- Water Solubility :

- Soil Half-Life :

- Mode of Action :

Regulatory and Commercial Status

- Discontinuation : The target compound is marked as discontinued, possibly due to synthesis challenges (e.g., introducing dichlorophenyl amines) or regulatory restrictions .

- Comparison to Registered Compounds : Atrazine, simazine, and propazine remain widely used but face scrutiny over groundwater contamination . The dichlorophenyl derivative’s higher persistence could exacerbate such issues.

Q & A

Q. What methodologies are recommended for synthesizing 6-chloro-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine, and how can yield optimization be achieved?

Answer: Synthesis typically involves a multi-step condensation reaction. A validated approach includes:

- Reacting cyanoguanidine with 3,4-dichloroaniline derivatives under microwave-assisted conditions to form the triazine core .

- Chlorination at the 6-position using POCl₃ or PCl₅ in anhydrous conditions, as demonstrated in analogous triazine syntheses .

- Purification via recrystallization (e.g., dichloromethane/diethyl ether) or column chromatography.

Yield optimization requires precise stoichiometric ratios (e.g., 1:2 molar ratio of triazine precursor to dichlorophenylamine), reflux durations (3–6 hours), and inert atmospheres to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

Answer:

- IR Spectroscopy : Key peaks include NH stretching (~3240 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹) .

- NMR :

- -NMR: Aromatic protons (δ 7.2–8.5 ppm) and NH signals (δ ~10.8 ppm) .

- -NMR: Triazine carbons (δ 155–160 ppm) and dichlorophenyl carbons (δ 125–135 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- UPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How can solubility and stability be evaluated under varying experimental conditions?

Answer:

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via gravimetric analysis .

- Stability : Conduct accelerated degradation studies under UV light, acidic/basic pH, and elevated temperatures (40–60°C), monitoring via HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity and mechanism of action?

Answer:

- Replace chloro groups with electron-withdrawing/-donating substituents (e.g., fluorine, methoxy) to alter bioactivity.

- Mechanistic assays :

- Antimicrobial: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

- Enzyme inhibition: Kinase or acetylcholinesterase assays with IC₅₀ determination .

- Structure-activity relationship (SAR) modeling using DFT calculations to correlate electronic properties with activity .

Q. What experimental designs are suitable for resolving contradictions in environmental degradation data?

Answer:

- Controlled degradation studies : Compare hydrolysis (pH 5–9), photolysis (UV-A/B), and microbial degradation in soil/water matrices .

- Use isotopic labeling () to track metabolites and quantify half-lives.

- Apply LC-QTOF-MS to identify transformation products (e.g., dechlorinated or hydroxylated derivatives) .

Q. How can mechanistic studies elucidate reaction pathways in triazine-based systems?

Answer:

- Kinetic isotope effects (KIE) : Compare for H/D-substituted substrates to identify rate-determining steps .

- Trapping intermediates : Use low-temperature NMR or EPR to detect radical or carbocation intermediates during chlorination .

- Computational modeling (Gaussian 16): Map potential energy surfaces for chlorination or nucleophilic substitution pathways .

Methodological Guidance for Contradictions

- Conflicting bioactivity data : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Divergent degradation rates : Standardize test matrices (e.g., OECD guidelines for soil type, organic content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.